6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-N-(2,4-dimethylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-10-3-5-15(11(2)7-10)20-17(21)14-9-12-8-13(19)4-6-16(12)23-18(14)22/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTZMTKREONUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360085 | |
| Record name | F0777-0660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-77-4 | |
| Record name | F0777-0660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Bromination: The starting material, 2H-chromene, is brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Amidation: The brominated chromene is then reacted with 2,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the chromene moiety.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products may include quinones or hydroxylated derivatives.
Reduction: Reduced forms of the chromene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.
Pathways involved: The exact pathways depend on the specific biological context but may include pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Molecular Formula: C₁₈H₁₄BrNO₃
- Molecular Weight : 372.21 g/mol
- CAS Numbers : 313968-06-8 and 6369-12-6 .
- Key Structural Features :
- A coumarin (2H-chromene) backbone substituted with a bromo group at position 5.
- A carboxamide group at position 3, linked to a 2,4-dimethylphenyl substituent.
Its structural analogs have demonstrated antimicrobial and synthetic utility .
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The phenyl ring substituent in the carboxamide group significantly influences electronic, steric, and solubility properties.
Key Observations :
- Electron-Donating Groups (e.g., methyl, methoxy): Increase lipophilicity and may enhance membrane permeability.
- Halogen Substituents (Br, F): Improve binding via halogen bonds and influence crystallization patterns.
Modifications on the Chromene Backbone
Variations in the coumarin core impact conjugation, solubility, and bioactivity.
Key Observations :
- Methoxy Groups : Improve aqueous solubility but may reduce bioavailability due to increased polarity.
- Hydroxy/Carboxylic Acid Groups : Enable hydrogen-bonding networks, critical for crystal engineering .
Biological Activity
The compound 6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
Molecular Formula: CHBrN\O
CAS Number: 6369-12-6
Molecular Weight: 368.21 g/mol
The structure features a bromine atom and a dimethylphenyl group, which are critical for its biological activity. The chromene scaffold is known for various pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that 6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via p53 activation |
| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 12.3 | Inhibition of proliferation and migration |
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, as evidenced by increased levels of caspase-3 cleavage and p53 expression in MCF-7 cells .
- Cell Cycle Arrest : In HeLa cells, treatment with the compound resulted in G1 phase arrest, leading to reduced cell proliferation .
- Inhibition of Metastasis : Studies indicate that this compound can inhibit cell migration in A549 cells, suggesting potential utility in preventing metastasis .
Study 1: MCF-7 Cell Line
In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of the compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, correlating with the observed IC value of 15 µM. Western blotting confirmed the upregulation of pro-apoptotic proteins .
Study 2: A549 Cell Line
A549 lung cancer cells demonstrated sensitivity to the compound with an IC of 12.3 µM. The study highlighted the compound's ability to inhibit cell migration significantly, indicating its potential as an anti-metastatic agent .
Q & A
Basic: What are the recommended synthetic routes for 6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Chromene Formation : Start with 6-bromo-2H-chromene-3-carboxylic acid. Introduce the 2-oxo group via oxidation using reagents like pyridinium chlorochromate (PCC) or KMnO₄ under controlled conditions .
Amide Coupling : React the carboxylic acid intermediate with 2,4-dimethylaniline. Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF to facilitate amide bond formation .
Purification : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from acetone or ethanol to achieve >95% purity .
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
Key techniques include:
- Single-Crystal X-Ray Diffraction : Resolve the crystal lattice (monoclinic system, space group P21/n) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and solvent molecules) .
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z ~386) and monitor purity (>98%) using a C18 column with acetonitrile/water mobile phase .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize tautomeric forms, altering binding affinities. Compare activity in multiple solvents (e.g., DMSO vs. saline) .
- Crystal Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous forms) impact solubility. Characterize batches via PXRD and DSC to correlate structure-activity .
- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) and validate via orthogonal methods (e.g., apoptosis markers) .
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility. Monitor pH stability (pH 4–7) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to improve plasma half-life. Characterize using dynamic light scattering (DLS) .
- Prodrug Design : Introduce ester groups at the carboxamide moiety for hydrolytic activation in target tissues. Validate hydrolysis kinetics via LC-MS .
Advanced: How do electronic effects of the 6-bromo and 2,4-dimethylphenyl groups influence reactivity?
Methodological Answer:
- Bromine Substituent : Acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position of the chromene ring. Confirmed via DFT calculations (e.g., Fukui indices) .
- Methyl Groups : Provide steric hindrance, reducing rotational freedom of the aniline moiety. Analyze via variable-temperature NMR to assess conformational flexibility .
- Impact on Tautomerism : The 2-oxo group stabilizes keto-enol tautomers, affecting hydrogen-bonding networks. IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and computational modeling (Gaussian 16) clarify dominant forms .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders (particle size <10 µm) .
- Waste Disposal : Quench reaction mixtures with 10% aqueous NaHCO₃ before disposal. Store in amber glass vials under nitrogen to prevent degradation .
- Acute Toxicity : LD₅₀ (oral, rat) data are unavailable; assume toxicity comparable to brominated aromatics (e.g., LC50 ~200 mg/kg). Conduct preliminary assays with Caenorhabditis elegans for rapid risk assessment .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data. Train models on datasets with >50 analogs using Random Forest algorithms .
- ADMET Prediction : Employ SwissADME to estimate logP (~3.2), BBB permeability (low), and CYP450 inhibition risks .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
- LC-HRMS : Detect impurities at <0.1% levels using a Q-TOF mass spectrometer. Common impurities include de-brominated byproducts (m/z ~306) .
- NMR Relaxometry : Identify residual solvents (e.g., DMF) via ¹H NMR relaxation times (T1/T2) .
- ICP-MS : Quantify heavy metals (e.g., Pd from coupling reactions) with detection limits <1 ppb .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
